molecular formula C12H28OSi2 B103293 1,1,3,3-Tetraisopropyldisiloxane CAS No. 18043-71-5

1,1,3,3-Tetraisopropyldisiloxane

Cat. No.: B103293
CAS No.: 18043-71-5
M. Wt: 244.52 g/mol
InChI Key: GSKVLVXXJRJNAN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraisopropyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two isopropyl groups. This compound is known for its steric hindrance and is used in various chemical applications due to its unique properties.

Mechanism of Action

Target of Action

1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .

Mode of Action

The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .

Pharmacokinetics

As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .

Result of Action

The result of this compound’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .

Preparation Methods

1,1,3,3-Tetraisopropyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of chlorosilanes with isopropyl alcohol in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilanes. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,1,3,3-Tetraisopropyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

    Reduction: It can be reduced using hydrosilanes or other reducing agents to form silanes.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include chlorosilanes, hydrosilanes, and various oxidizing agents.

Comparison with Similar Compounds

1,1,3,3-Tetraisopropyldisiloxane can be compared with other similar compounds such as:

Properties

InChI

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKVLVXXJRJNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422616
Record name 1,1,3,3-Tetraisopropyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18043-71-5
Record name 1,1,3,3-Tetraisopropyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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